molecular formula C16H15N3S B14949932 6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B14949932
M. Wt: 281.4 g/mol
InChI Key: VFGHWVNOEYXQQG-VXLYETTFSA-N
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Description

6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiophene core, which is a sulfur-containing bicyclic structure, fused with a pyridine ring. The presence of multiple functional groups, including a nitrile group and a methylideneamino group, makes this compound highly versatile in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a condensation reaction with a pyridine aldehyde.

    Functional Group Modifications: The nitrile and methylideneamino groups are introduced through nucleophilic substitution and condensation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiophene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
  • 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Uniqueness

6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is unique due to the presence of the pyridine ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

6-methyl-2-[(E)-pyridin-3-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C16H15N3S/c1-11-4-5-13-14(8-17)16(20-15(13)7-11)19-10-12-3-2-6-18-9-12/h2-3,6,9-11H,4-5,7H2,1H3/b19-10+

InChI Key

VFGHWVNOEYXQQG-VXLYETTFSA-N

Isomeric SMILES

CC1CCC2=C(C1)SC(=C2C#N)/N=C/C3=CN=CC=C3

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)N=CC3=CN=CC=C3

Origin of Product

United States

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